molecular formula C4H9ClN2O B11924632 N'-hydroxycyclopropanecarboximidamide;hydrochloride

N'-hydroxycyclopropanecarboximidamide;hydrochloride

Cat. No.: B11924632
M. Wt: 136.58 g/mol
InChI Key: CJLAICCBOIZZFF-UHFFFAOYSA-N
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Description

N'-Hydroxycyclopropanecarboximidamide hydrochloride (CAS: 22926-85-8) is a cyclopropane-derived compound with the molecular formula C₄H₈N₂O·HCl and a molecular weight of 136.58 g/mol . Its structure features a cyclopropane ring attached to a hydroxyamidine group, with a hydrochloride salt improving solubility. It has 3 hydrogen bond donors and 1 acceptor, along with a single rotatable bond . The compound is used as an intermediate in synthesizing antitubercular agents (e.g., in oxadiazole derivatives) and other bioactive molecules .

Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

N'-hydroxycyclopropanecarboximidamide;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H

InChI Key

CJLAICCBOIZZFF-UHFFFAOYSA-N

Isomeric SMILES

C1CC1/C(=N\O)/N.Cl

Canonical SMILES

C1CC1C(=NO)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : Hydroxylamine (NH₂OH) deprotonated by a base (e.g., triethylamine, Na₂CO₃) attacks the electrophilic carbon of cyclopropanecarbonitrile.

  • Tautomerization : The intermediate undergoes tautomerization to form the amidoxime.

  • Salt Formation : Treatment with HCl gas or aqueous HCl precipitates the hydrochloride salt.

Representative Procedure :

  • Reagents : Cyclopropanecarbonitrile (1 eq), NH₂OH·HCl (1.2 eq), Et₃N (2.5 eq), EtOH/H₂O (3:1).

  • Conditions : Reflux at 80°C for 12–24 hrs.

  • Yield : 65–78% after recrystallization from EtOAc/hexane.

Optimization Insights

  • Solvent Choice : Ethanol/water mixtures enhance solubility of hydroxylamine while minimizing side reactions.

  • Base Selection : Triethylamine outperforms Na₂CO₃ in suppressing nitrile hydrolysis.

  • Temperature : Prolonged reflux (>24 hrs) reduces yields due to amidoxime decomposition.

One-Pot Dehydrative Approaches

Recent advances utilize triphenylphosphine (Ph₃P) and iodine (I₂) to enable one-pot synthesis from secondary amides or carboxylic acids.

Ph₃P-I₂ Mediated Synthesis

Steps :

  • Activation : Ph₃P-I₂ generates imidoyl iodides from amides.

  • Hydroxylamine Incorporation : NH₂OH·HCl displaces iodide to form amidoximes.

  • Hydrochloride Formation : In situ HCl treatment isolates the product.

Example :

  • Substrate : Cyclopropanecarboxamide (1 eq).

  • Reagents : Ph₃P (1.5 eq), I₂ (1.5 eq), NH₂OH·HCl (1.2 eq), CH₂Cl₂.

  • Yield : 72% after column chromatography (SiO₂, EtOAc/hexane).

Advantages Over Classical Methods

  • Reduced Steps : Eliminates nitrile preparation from carboxylic acids.

  • Broad Substrate Scope : Tolerates electron-deficient cyclopropanes.

Industrial-Scale Production

While detailed industrial protocols are proprietary, key considerations emerge from patent literature:

Continuous Flow Reactors

  • Enhanced Safety : Mitigates risks associated with exothermic nitrile-hydroxylamine reactions.

  • Throughput : Achieves 85% conversion in <2 hrs via pressurized flow systems.

Purification Strategies

  • Crystallization : Uses HCl-saturated ether to precipitate high-purity hydrochloride salt (≥99% by HPLC).

  • Cost Drivers : Hydroxylamine hydrochloride accounts for 40% of raw material costs.

Comparative Analysis of Methods

Parameter Classical Method One-Pot Method Industrial Process
Yield (%)65–7870–7580–85
Reaction Time (hrs)12–244–61–2
ScalabilityModerateLimitedHigh
Purity (%)95–9890–95≥99

Challenges and Innovations

Side Reactions

  • Nitrile Hydrolysis : Competing formation of cyclopropanecarboxamide (5–10% yield).

  • Mitigation : Use anhydrous conditions and molecular sieves.

Green Chemistry Advances

  • Solvent-Free Systems : Ball milling with NH₂OH·HCl achieves 68% yield in 3 hrs.

  • Biocatalysis : Engineered nitrilases convert nitriles to amidoximes at 30°C (pilot-scale trials ongoing) .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxycyclopropanecarboximidamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce cyclopropylamine derivatives.

Scientific Research Applications

N’-hydroxycyclopropanecarboximidamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxycyclopropanecarboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)

  • Structure : Cyclopropane carboxamide with a 4-chlorophenyl substitution.
  • Key Differences : The 4-chlorophenyl group increases molecular weight (~197.6 g/mol ) and logP (estimated >2.5 ), enhancing lipophilicity compared to the parent compound.
  • Bioactivity : Exhibits antioxidant properties in DPPH radical scavenging assays, likely due to the hydroxamic acid moiety .

N′-Hydroxy-5-methyl-2-furancarboximidamide Hydrochloride

  • Structure : Replaces cyclopropane with a methyl-substituted furan ring.
  • Synthesis : Prepared via similar amidoxime pathways but requires protection of the furan oxygen .

Cyclopentaquinoline-Acridine Hydrochloride Derivatives (Compounds 3e–3h)

  • Structure: Bulky acridine and cyclopentaquinoline moieties linked via alkyl chains.
  • Key Differences : Higher molecular weights (~450–500 g/mol ) and logP values (>4 ) due to aromatic systems.
  • Bioactivity : Demonstrated anticancer activity via DNA intercalation, a mechanism absent in the simpler cyclopropane derivative .

N-(1-Phenylethyl)cyclopropanamine Hydrochloride

  • Structure : Cyclopropane amine with a phenylethyl group.
  • Key Differences : The absence of a hydroxyamidine group reduces hydrogen-bonding capacity (PSA = 12 Ų ) and increases basicity (pKa ~9.5).
  • Applications : Explored as a neurotransmitter analog due to its amine functionality .

Data Tables

Table 1: Physicochemical Comparison of N'-Hydroxycyclopropanecarboximidamide Hydrochloride and Analogs

Compound Molecular Weight (g/mol) logP PSA (Ų) Hydrogen Bond Donors/Acceptors Key Applications
N'-Hydroxycyclopropanecarboximidamide HCl 136.58 1.645 58.6 3/1 Antitubercular intermediates
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide ~197.6 ~2.8 58.6 2/2 Antioxidant research
N′-Hydroxy-5-methyl-2-furancarboximidamide HCl ~163.6 1.2 65.3 3/2 Synthetic intermediates
Cyclopentaquinoline-Acridine HCl (3e) ~450 4.1 85.4 4/3 Anticancer agents
N-(1-Phenylethyl)cyclopropanamine HCl 195.7 2.5 12.0 2/1 Neuropharmacology studies

Biological Activity

N'-Hydroxycyclopropanecarboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N'-Hydroxycyclopropanecarboximidamide hydrochloride features a cyclopropane ring with a hydroxylamine moiety and a carboximidamide functional group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of N'-hydroxycyclopropanecarboximidamide is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance binding affinity and specificity. The rigid cyclopropane structure may influence the compound's pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Activity

Research indicates that N'-hydroxycyclopropanecarboximidamide exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by interfering with cell wall synthesis. For instance, studies have reported minimum inhibitory concentrations (MICs) against common pathogens such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain MIC (µg/mL)
E. coli15
S. aureus10
Klebsiella pneumoniae20

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism is believed to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Cell Line IC50 (µM)
MCF-722
A54918

Enzyme Inhibition

N'-hydroxycyclopropanecarboximidamide has been studied for its role as an enzyme inhibitor. It has shown promise in modulating the activity of specific enzymes involved in metabolic pathways, potentially offering therapeutic avenues for metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that N'-hydroxycyclopropanecarboximidamide had a significant inhibitory effect on Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Another investigation revealed that treatment with N'-hydroxycyclopropanecarboximidamide resulted in a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Research into the compound's mechanism of action indicated that it may disrupt cellular signaling pathways through ROS generation, which is critical for inducing apoptosis in tumor cells .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N'-hydroxycyclopropanecarboximidamide hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via hydroxylation and amidation of cyclopropanecarboxylic acid derivatives. Key steps include:

  • Reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride under dehydrating conditions (e.g., using PCl₃ or SOCl₂) to form the carboximidamide group .
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
  • Optimization strategies:
  • Use of continuous flow reactors to enhance reaction efficiency and scalability .
  • Adjusting stoichiometric ratios (e.g., hydroxylamine excess) to minimize by-products like oximes or nitriles .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N'-hydroxycyclopropanecarboximidamide hydrochloride?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and hydroxylamine proton signals (δ 8–10 ppm for N–OH) .
  • IR Spectroscopy : Detect N–O stretching (~950 cm⁻¹) and NH bending (~1600 cm⁻¹) .
  • HPLC-MS : Quantify purity and identify degradation products (e.g., cyclopropane ring-opening under acidic conditions) .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Key findings:
  • The cyclopropane ring is prone to ring-opening in strongly acidic/basic media, forming linear alkenes or carboxylates .
  • Thermal stability is enhanced in anhydrous solvents (e.g., DMF or DMSO) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Use isothermal titration calorimetry (ITC) to validate binding affinities to targets like nitric oxide synthase .
  • Receptor Assays : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific interference .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies in published IC₅₀ values .

Q. What experimental strategies mitigate challenges in studying the compound’s interactions with metalloenzymes?

  • Methodological Answer :

  • Competitive Inhibition Assays : Use EDTA to chelate metal ions and assess reversibility of enzyme inhibition .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding motifs .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies .

Q. How can kinetic parameters (e.g., kcat, KM) be accurately determined for reactions involving this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Use stopped-flow spectrophotometry to measure initial reaction rates under pseudo-first-order conditions .
  • Data Fitting : Apply the Michaelis-Menten model with nonlinear regression (e.g., GraphPad Prism) to calculate KM and Vmax .
  • Error Minimization : Triplicate runs with internal standards (e.g., deuterated analogs) to control for instrument drift .

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